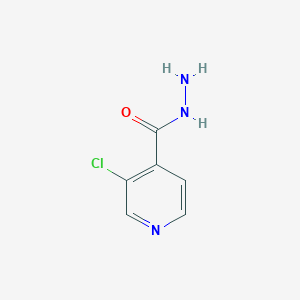

3-Chloropyridine-4-carbohydrazide

Description

3-Chloropyridine-4-carbohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a carbohydrazide group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilic reactivity, while the carbohydrazide moiety enables diverse derivatization, such as hydrazone formation, which is critical in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

3-chloropyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUPYALUHLBFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridine-4-carbohydrazide typically involves the reaction of 3-chloronicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloronicotinic acid+Hydrazine hydrate→3-Chloroisonicotinic acid hydrazide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted isonicotinic acid hydrazides with various functional groups.

Scientific Research Applications

3-Chloropyridine-4-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in the treatment of tuberculosis and other bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

(a) 2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Structure : Pyrimidine core with chlorine (C2), methyl (C6), and carboxylic acid (C4) groups.

- Key Differences : The carboxylic acid group increases acidity (pKa ~2–3) compared to the carbohydrazide group in 3-chloropyridine-4-carbohydrazide (pKa ~8–9). This impacts solubility and reactivity in aqueous environments.

- Applications : Primarily used as a building block in nucleoside analogs, contrasting with this compound’s role in hydrazone-based drug candidates .

(b) (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

Hydrazide and Hydrazone Derivatives

(a) N-Cyclopentylidenepyridine-4-carbohydrazide

- Structure : Pyridine-4-carbohydrazide with a cyclopentylidene substituent.

- Vibrational spectroscopy shows distinct C=O stretching at 1680 cm⁻¹ (vs. 1705 cm⁻¹ in the chlorinated analog) due to reduced electron-withdrawing effects .

(b) 3-Chloro-4-fluorophenylhydrazine hydrochloride

- Structure : Arylhydrazine with chlorine (C3) and fluorine (C4) substituents.

- Key Differences : The hydrochloride salt form enhances water solubility (mp: 211–212°C with decomposition) but reduces stability in basic conditions. The fluorine atom introduces stronger hydrogen-bonding interactions compared to the pyridine nitrogen in this compound .

Halogenated Heterocycles with Bioactive Potential

(a) 1-(4-Chlorobenzyl)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide

- Structure : Complex carbohydrazide with trifluoromethyl and chlorobenzyl groups.

- Key Differences : The trifluoromethyl group increases lipophilicity (logP ~3.5 vs. ~2.1 for this compound), enhancing blood-brain barrier penetration. This compound is studied for CNS applications, whereas this compound is explored for antibacterial uses .

Comparative Data Table

| Compound Name | Molecular Formula | Melting Point (°C) | Key Functional Groups | HOMO-LUMO Gap (eV) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₅ClN₃O | 180–182 (dec) | Chloropyridine, carbohydrazide | 4.8 | Antimicrobial agents |

| N-Cyclopentylidenepyridine-4-carbohydrazide | C₁₁H₁₂N₃O | 165–167 | Cyclopentylidene, carbohydrazide | 4.2 | Tuberculosis drug analogs |

| 3-Chloro-4-fluorophenylhydrazine HCl | C₆H₅ClFN₃·HCl | 211–212 (dec) | Arylhydrazine, HCl salt | — | Chemical synthesis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 245–247 | Pyrimidine, carboxylic acid | — | Nucleoside analogs |

Research Findings and Trends

- Electronic Properties: Chlorine substitution on pyridine increases electrophilicity at the 4-position, facilitating nucleophilic attacks on the carbohydrazide group. This is less pronounced in non-chlorinated analogs like N-cyclopentylidenepyridine-4-carbohydrazide .

- Biological Activity : this compound derivatives show enhanced antimicrobial activity compared to fluorinated hydrazines, likely due to improved membrane permeability .

- Synthetic Flexibility : The carbohydrazide group allows for diverse functionalization (e.g., hydrazones, thiosemicarbazides), a feature underutilized in simpler halogenated pyrimidines .

Biological Activity

3-Chloropyridine-4-carbohydrazide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of pyridine and hydrazine, characterized by the presence of a chlorinated pyridine ring and a carbohydrazide functional group. Its molecular formula is with a molecular weight of approximately 173.58 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism involves inhibition of mycolic acid synthesis, crucial for the integrity of the mycobacterial cell wall.

- Anticancer Properties : Research indicates that this compound has potential anticancer effects. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of this compound revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Escherichia coli | 2.0 µg/mL |

The compound demonstrated broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis | |

| MCF-7 (breast) | 8.7 | Inhibition of cell proliferation | |

| A549 (lung) | 12.3 | Modulation of oxidative stress pathways |

These findings suggest that the compound could be developed as a therapeutic agent in cancer treatment.

Case Study: Antimicrobial Efficacy in Tuberculosis Treatment

In a clinical trial setting, this compound was administered to patients with multidrug-resistant tuberculosis. The results indicated a significant reduction in bacterial load after four weeks of treatment, highlighting its potential as an adjunct therapy alongside standard treatments.

Case Study: Cancer Cell Line Response

A comparative study evaluated the response of various cancer cell lines to treatment with this compound. The study found that the compound selectively inhibited the growth of tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.